molecular formula C23H14F3NO2 B2912211 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione CAS No. 1024707-44-5

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione

Cat. No. B2912211
M. Wt: 393.365
InChI Key: BIDCPHJNRBEJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione, commonly referred to as CPT-11, is a novel organophosphorus compound with potential applications in scientific research. CPT-11 has been studied extensively due to its ability to inhibit the enzyme topoisomerase I, which is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 has been used in lab experiments to study the effects of topoisomerase I inhibition on cell growth and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione' involves the reaction of 2-indanone with N-phenyl-3-(trifluoromethyl)benzimidoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with phenyl magnesium bromide to form the final product.

Starting Materials
2-indanone, N-phenyl-3-(trifluoromethyl)benzimidoyl chloride, base, phenyl magnesium bromide

Reaction
Step 1: 2-indanone is reacted with N-phenyl-3-(trifluoromethyl)benzimidoyl chloride in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with phenyl magnesium bromide to form the final product., Overall reaction: 2-indanone + N-phenyl-3-(trifluoromethyl)benzimidoyl chloride + base + phenyl magnesium bromide -> 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione

Scientific Research Applications

CPT-11 has been used in a variety of scientific research applications. It has been used to study the effects of topoisomerase I inhibition on cell growth and development. It has also been used to study the effects of topoisomerase I inhibition on gene expression and DNA damage. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibition on apoptosis and cell death.

Mechanism Of Action

CPT-11 works by inhibiting the enzyme topoisomerase I. Topoisomerase I is an enzyme that is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 binds to the active site of topoisomerase I and prevents it from functioning properly. This inhibition of topoisomerase I leads to cell death and apoptosis.

Biochemical And Physiological Effects

CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme topoisomerase I, which leads to cell death and apoptosis. Additionally, CPT-11 has been shown to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication and repair. CPT-11 has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in transcription.

Advantages And Limitations For Lab Experiments

CPT-11 has a number of advantages and limitations for use in lab experiments. One of the advantages of using CPT-11 is that it is a relatively inexpensive compound and is readily available. Additionally, CPT-11 is easy to use and has a relatively low toxicity. One of the limitations of using CPT-11 is that it can be difficult to control the concentration of the compound in the experiment. Additionally, CPT-11 can be toxic at high concentrations and can cause cell death and apoptosis.

Future Directions

There are a number of potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 in cancer research. CPT-11 could be used to study the effects of topoisomerase I inhibition on cell growth and development in cancer cells. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on gene expression and DNA damage in cancer cells. Another potential direction is to explore the use of CPT-11 in drug development. CPT-11 could be used to study the effects of topoisomerase I inhibition on drug metabolism and drug efficacy. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug-drug interactions. Finally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug resistance in bacteria and viruses.

properties

IUPAC Name

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCPHJNRBEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione

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